1-(o-Tolyl)hexane-2,5-dione
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Overview
Description
1-(o-Tolyl)hexane-2,5-dione is an organic compound with the molecular formula C13H16O2 It is a diketone, meaning it contains two ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(o-Tolyl)hexane-2,5-dione can be synthesized through several methods. One common approach involves the reaction of o-tolylmagnesium bromide with hexane-2,5-dione under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(o-Tolyl)hexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
1-(o-Tolyl)hexane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(o-Tolyl)hexane-2,5-dione involves its interaction with various molecular targets. The diketone groups can form Schiff bases with amino groups in proteins, leading to the formation of pyrroles. This process can result in cross-linking and denaturation of proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Hexane-2,5-dione: A simpler diketone with similar chemical properties.
Acetylacetone: Another diketone used in various chemical reactions.
2,5-Hexanedione: Known for its neurotoxic effects and used in studies related to toxicology.
Uniqueness
1-(o-Tolyl)hexane-2,5-dione is unique due to the presence of the o-tolyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar diketones.
Properties
CAS No. |
70855-13-9 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(2-methylphenyl)hexane-2,5-dione |
InChI |
InChI=1S/C13H16O2/c1-10-5-3-4-6-12(10)9-13(15)8-7-11(2)14/h3-6H,7-9H2,1-2H3 |
InChI Key |
XSBXPCJZPZAVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)CCC(=O)C |
Origin of Product |
United States |
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